EV-22 methyl ester

Description

Current Paradigms in Methyl Ester Chemistry and Biology

The field of methyl ester chemistry is currently dominated by research into sustainable and renewable resources. A primary focus is the production and optimization of fatty acid methyl esters (FAMEs), which are the main components of biodiesel. The transesterification of vegetable oils and animal fats is a key process, with ongoing research into more efficient and environmentally friendly catalysts, including homogeneous, heterogeneous, and enzymatic catalysts. mdpi.comallenpress.com Beyond biofuels, methyl esters are being developed as green solvents to replace petroleum-based counterparts in industries like paints and coatings, owing to their biodegradability and low toxicity. ambujasolvex.com The chemical properties of methyl esters, such as their viscosity and combustion characteristics, are tailored by altering the fatty acid chain length and degree of unsaturation. mercuria.com

Interdisciplinary Significance of Methyl Ester Compounds in Contemporary Science

Methyl esters hold significant importance across a wide range of scientific and industrial fields. In the energy sector, they are fundamental to the production of biodiesel, a renewable alternative to fossil fuels that helps reduce greenhouse gas emissions. transparencymarketresearch.commarketresearchfuture.com The agricultural industry utilizes methyl esters in the formulation of eco-friendly pesticides and herbicides. thebusinessresearchcompany.com Furthermore, their properties as emollients and solvents have led to their widespread use in the personal care and cosmetics industries. ambujasolvex.comthebusinessresearchcompany.com Methyl esters also serve as platform chemicals, acting as precursors for the synthesis of other valuable molecules such as fatty alcohols, epoxides, and bio-based polymers. nih.gov Their application extends to lubricants, cleaning agents, and metalworking fluids, highlighting their versatility. ambujasolvex.com

Foundational Research on Diverse Methyl Ester Structural Classes

Foundational research has established a deep understanding of various methyl ester structural classes. Fatty acid methyl esters (FAMEs), derived from triglycerides, are the most studied class, with properties depending on the source oil (e.g., rapeseed, soybean, palm oil). transparencymarketresearch.commdpi.com These are generally long-chain aliphatic esters. europa.eu The general structure consists of a carboxylic acid esterified with methanol (B129727). pressbooks.pub Research has also explored modified structures, such as chlorinated fatty acid methyl esters, which have applications in areas like PVC plasticizers. thebusinessresearchcompany.com The physical state of these compounds at room temperature is a direct function of their carbon chain length and degree of saturation; shorter chains or higher unsaturation lead to lower melting points. europa.eu This foundational knowledge allows for the prediction of properties and applications based on molecular structure.

Evolving Research Trajectories and Future Directions in Methyl Ester Science

The future of methyl ester science is directed towards enhancing sustainability and expanding applications. A major trend is the exploration of next-generation feedstocks, including non-edible oils, waste cooking oil, and algae, to avoid competition with food sources. transparencymarketresearch.com Technological advancements are focused on improving production efficiency through novel catalysts and process optimization, such as continuous flow reactors and enzymatic processes. marketresearchfuture.com There is a growing interest in creating high-value bio-based products from methyl esters, moving beyond biofuels to specialty chemicals and biodegradable polymers. nih.gov Research is also aimed at developing customized methyl esters with specific properties tailored for high-performance applications, such as bio-lubricants and specialized solvents. marketresearchfuture.commarketresearchintellect.com

The Chemical Compound: EV-22 Methyl Ester

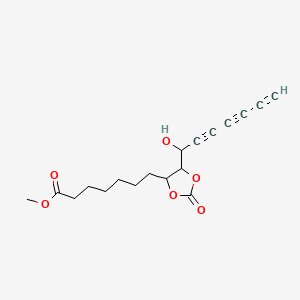

While the broader field of methyl ester research is vast, specific compounds can remain relatively unexplored. This compound is one such compound for which there is a notable absence of dedicated scientific literature and research data. Its formal chemical name is methyl 7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoate .

The structural information available from chemical databases provides a foundation for its identity.

Chemical Structure and Properties of this compound Based on its IUPAC name, the structure of this compound is complex. It contains a seven-carbon heptanoate (B1214049) methyl ester chain. This chain is attached to a five-membered dioxolane ring, which is a cyclic diether that also contains a ketone group (making it a dioxolanone). The dioxolane ring is further substituted with a seven-carbon chain containing a hydroxyl (-OH) group and three conjugated carbon-carbon triple bonds (a triyne system).

The combination of a long hydrocarbon chain from the heptanoate moiety and polar functional groups like the ester, the dioxolanone ring, and the hydroxyl group suggests the molecule possesses both lipophilic and hydrophilic characteristics. The rigid and linear triyne cassette is a unique structural feature often explored in materials science and medicinal chemistry for its electronic and structural properties.

Data for this compound The following table summarizes the available computed data for the compound.

| Property | Value |

| Molecular Formula | C18H20O6 |

| Molecular Weight | 332.35 g/mol |

| IUPAC Name | methyl 7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoate |

| InChI Key | YHKYOCPCNKEVQR-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCCCCC1C(OC(=O)O1)C(C#CC#CC#C)O |

| Monoisotopic Mass | 332.12598 Da |

Detailed Research Findings A comprehensive search of scientific databases reveals no published research findings, including experimental studies, synthesis protocols, or biological activity assessments specifically for this compound. The compound appears in chemical catalogs, but without associated research literature or patents.

Interdisciplinary Significance Due to the lack of research, the interdisciplinary significance of this compound has not been established. However, its structural motifs suggest potential areas of hypothetical interest. The presence of the 1,3-dioxolan-2-one ring is a feature found in some bioactive molecules and is used in polymer chemistry. sigmaaldrich.comtcichemicals.com The polyyne functional group is of interest in fields like electronics and drug design. Long-chain esters are foundational to lubricants and biofuels. ambujasolvex.com Without experimental data, any potential application remains speculative.

Foundational Research on its Structural Class this compound can be broadly classified as a complex, functionalized long-chain methyl ester. It does not fit neatly into the common categories of FAMEs derived from natural fats and oils. Its unique structure, featuring a dioxolanone ring and a polyyne chain, places it in a specialized class of synthetic or potentially naturally occurring, but currently uncharacterized, esters. Research on related structures containing dioxolane rings is often focused on their use as chiral synthons or their role in biologically active compounds.

Evolving Research Trajectories and Future Directions There are no evolving research trajectories or defined future directions for this compound itself, as it appears to be an unstudied molecule. Future research would logically begin with its chemical synthesis and purification. Following this, characterization of its physical and chemical properties would be necessary. Subsequent studies could explore its potential biological activity, given the presence of several reactive functional groups, or its properties as a potential monomer for polymer synthesis. However, until such foundational research is undertaken, the scientific future of this specific compound remains undefined.

Structure

3D Structure

Properties

CAS No. |

115216-95-0 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

methyl 7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoate |

InChI |

InChI=1S/C18H20O6/c1-3-4-5-8-11-14(19)17-15(23-18(21)24-17)12-9-6-7-10-13-16(20)22-2/h1,14-15,17,19H,6-7,9-10,12-13H2,2H3 |

InChI Key |

YHKYOCPCNKEVQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCC1C(OC(=O)O1)C(C#CC#CC#C)O |

Origin of Product |

United States |

Biological and Biomedical Investigations of Methyl Ester Compounds

Antimicrobial Efficacy of Methyl Esters

Methyl esters, a class of organic compounds derived from fatty acids, have garnered significant attention for their potential as antimicrobial agents. Research into their efficacy spans a wide range of bacteria and fungi, revealing promising activity and offering insights into their mechanisms of action.

Investigations into the antibacterial properties of the representative methyl ester, EV-22 methyl ester, demonstrate a notable spectrum of activity, which is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. scielo.brnih.gov This differential susceptibility is frequently attributed to the complex outer membrane of Gram-negative bacteria, which acts as an effective barrier against hydrophobic compounds like fatty acid methyl esters (FAMEs). scielo.br

For instance, a FAME extract from Sesuvium portulacastrum showed significant inhibitory activity against the Gram-positive bacterium Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.5 mg/mL. europeanreview.orgeuropeanreview.org Similarly, FAME extracts from Excoecaria agallocha produced the lowest MIC value of 0.125 mg/ml against Bacillus subtilis and Staphylococcus aureus. scielo.br In contrast, the activity against Gram-negative bacteria like Escherichia coli is often lower. aip.org Studies on candlenut oil derivatives showed that at a 1% concentration, the methyl ester component had an inhibition zone of 6.67 mm against Staphylococcus aureus (Gram-positive) and 7.32 mm against Escherichia coli (Gram-negative). aip.org

The antibacterial efficacy can be influenced by the specific fatty acid composition of the methyl ester mixture. Long-chain fatty acids are generally more effective against Gram-positive bacteria. mdpi.com For example, a study on 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives found them to have a broad activity spectrum against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of Representative Methyl Ester Extracts This table is interactive. You can sort and filter the data.

| Bacterial Species | Gram Stain | Test Compound/Extract | MIC (mg/mL) | MBC (mg/mL) | Inhibition Zone (mm) | Source |

|---|---|---|---|---|---|---|

| Bacillus subtilis | Positive | FAME from S. portulacastrum | 0.25 | 0.5 | 16.3 | europeanreview.orgeuropeanreview.org |

| Staphylococcus aureus | Positive | FAME from E. agallocha | 0.125 | 0.25 | 16 | scielo.br |

| Bacillus subtilis | Positive | FAME from E. agallocha | 0.125 | 0.25 | 16 | scielo.br |

| Staphylococcus aureus | Positive | Candlenut Oil Methyl Ester (1%) | - | - | 6.67 | aip.org |

| Escherichia coli | Negative | Candlenut Oil Methyl Ester (1%) | - | - | 7.32 | aip.org |

| Bacillus subtilis | Positive | 3-(3-pyridyl)-oxazolidone-5-methyl ester (Compound 12e) | 0.016 | - | - | mdpi.com |

The antifungal potential of methyl esters like EV-22 has been extensively evaluated against various fungal pathogens, including yeasts and molds. Fatty acid methyl esters (FAMEs) derived from various vegetable oils have demonstrated significant antifungal activity, particularly against species like Paracoccidioides. researchgate.netscielo.br For example, FAMEs from soybean, corn, and sunflower oils showed MIC values ranging from 15.6 to 500 µg/mL against Paracoccidioides isolates. researchgate.netscielo.br

The activity extends to the Candida genus, which is a common cause of human fungal infections. researchgate.net Sunflower FAMEs, for instance, were active against Candida glabrata and Candida krusei with an MIC of 15.6 μg/mL. scielo.br In another study, derivatives of 2-cyano-3-(2'-furyl)propenic acid methyl esters inhibited the growth of Candida albicans and Aspergillus niger at concentrations above 40 μmol/L. nih.gov Research on FAMEs from Linum usitatissimum (linseed) also confirmed antifungal effects against toxigenic Aspergillus species, with a more pronounced effect on Aspergillus flavus than Aspergillus ochraceus. nih.gov The antifungal activity is often linked to the presence of specific unsaturated methyl esters, such as methyl linoleate (B1235992). researchgate.netscielo.br

Table 2: Antifungal Activity of Representative Methyl Esters (MIC values) This table is interactive. You can sort and filter the data.

| Fungal Species | Test Compound/Extract | MIC (µg/mL) | Source |

|---|---|---|---|

| Paracoccidioides spp. | Vegetable Oil FAMEs | 15.6 - 500 | researchgate.netscielo.br |

| Candida glabrata | Sunflower FAMEs | 15.6 | scielo.br |

| Candida krusei | Sunflower FAMEs | 15.6 | scielo.br |

| Candida parapsilosis | Sunflower FAMEs | 31.2 | scielo.br |

| P. brasiliensis (Pb-18) | Methyl Linoleate | 62.5 | scielo.br |

| Candida tropicalis | Methyl Caffeate | 128 | researchgate.net |

| Candida krusei | Methyl 4-chlorocinnamate | 128 - 256 | researchgate.net |

| Aspergillus fumigatus | FAME from S. portulacastrum | 8000 | europeanreview.orgeuropeanreview.org |

| Aspergillus niger | FAME from S. portulacastrum | 8000 | europeanreview.orgeuropeanreview.org |

The primary mechanism by which fatty acids and their methyl esters inhibit microbial growth involves the disruption of the cell membrane. aip.org This disruption can lead to several downstream effects, including the impairment of the electron transport chain and oxidative phosphorylation, which compromises cellular energy production. aip.org The hydrophobic nature of the fatty acid chains allows them to intercalate into the lipid bilayer of the microbial cell membrane, increasing its permeability and leading to leakage of essential intracellular components.

Studies on Neisseria gonorrhoeae have shown that fatty acids inhibit oxygen consumption and the activity of NADH oxidase, an enzyme crucial for cellular respiration. asm.org This inhibition of electron transport is considered a significant factor in the observed growth inhibition. asm.org The effectiveness of this disruption is often dependent on the chain length and degree of saturation of the fatty acid component of the ester.

The relationship between the chemical structure of a methyl ester and its antimicrobial activity is a critical area of research. Key structural features that influence efficacy include the length of the acyl chain, the presence and position of double bonds (unsaturation), and the nature of the head group. nih.govekb.eg

Generally, for antibacterial activity, long-chain fatty acid derivatives are more effective against Gram-positive bacteria. mdpi.com The presence of unsaturation in the fatty acid chain can increase activity against Gram-negative bacteria. mdpi.com For antifungal activity, unsaturated esters like methyl oleate (B1233923) and methyl linoleate are often identified as the primary active components in FAME mixtures. researchgate.netscielo.brnih.gov

Studies on derivatives of 2-cyano-3-(5'-R-2'-furyl)propenic acid revealed that the biological effect increases as the electron-accepting properties of the substituent on the furan (B31954) ring increase. nih.gov Furthermore, research on carbohydrate fatty acid esters has shown that the carbohydrate head group is directly involved in the antimicrobial activity, and the type of bond (ester vs. ether) also has a significant effect on efficacy. nih.gov For example, the lauric ether of methyl alpha-d-glucopyranoside and the lauric ester of methyl alpha-d-mannopyranoside were found to be highly effective, with MIC values comparable to the well-known antimicrobial monolaurin. nih.gov

Antiviral Potency of Methyl Ester Analogues

Beyond antimicrobial applications, certain methyl ester analogues have been investigated for their antiviral properties, particularly in the context of human immunodeficiency virus (HIV).

A notable class of compounds known as alkenyldiarylmethanes (ADAMs) has been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org These compounds inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle, through an allosteric mechanism. nih.gov

However, a significant limitation of early ADAM compounds was the presence of metabolically labile methyl ester moieties. These ester groups are readily hydrolyzed by esterase enzymes in blood plasma, converting them into inactive carboxylic acid metabolites. nih.gov This metabolic instability reduces their potential as therapeutic agents.

To address this, research has focused on creating analogues where the methyl ester groups are replaced with more stable bioisosteres, such as isoxazolone, N-methoxy imidoyl fluoride, or 1,2,4-oxadiazole (B8745197) systems. nih.govacs.org This strategy has led to the development of new ADAM analogues that retain potent anti-HIV-1 activity while exhibiting enhanced metabolic stability. nih.govacs.org For example, an ADAM analogue (ADAM 2), which replaced a methyl ester with an oxazolone, showed very potent activity against HIV-1, with an IC₅₀ value of 0.02 μM for the inhibition of HIV-1 RT. nih.gov Another ADAM compound (ADAM 8) was also an effective inhibitor of HIV-1 reverse transcriptase with an IC₅₀ of 1 μM. acs.org These findings highlight the critical role of the methyl ester or its replacement in the interaction with the viral enzyme.

Molecular Basis of Antiviral Action

There is no information available in the scientific literature regarding the molecular basis of the antiviral action of this compound.

Enzyme Modulatory Activities of Methyl Ester Derivatives

No studies have been published on the enzyme modulatory activities of this compound.

α-Glucosidase Inhibition Studies

There are no α-glucosidase inhibition studies available for this compound.

Xanthine (B1682287) Oxidase Inhibitory Mechanisms

The inhibitory mechanisms of this compound on xanthine oxidase have not been investigated.

Acetylcholinesterase Inhibition Research

There is no research available on the acetylcholinesterase inhibition activity of this compound.

Other Biologically Relevant Activities

No other biologically relevant activities have been reported for this compound.

Antioxidant Capacity Assessments

There are no published assessments of the antioxidant capacity of this compound.

Anti-inflammatory Response Pathways

Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research detailing the anti-inflammatory response pathways associated with the compound this compound, also known as methyl 7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoate or L-660,661. unipa.itresearchgate.netd-nb.info While studies on other, unrelated methyl ester compounds have explored their roles in modulating inflammatory processes, no specific data exists for this compound.

Antitumor Research

Similarly, searches for antitumor research conducted on this compound have yielded no specific results. The chemical identity of the compound is listed in databases such as PubChem, but there is no associated peer-reviewed research or clinical data available concerning its efficacy or mechanism of action in the context of cancer research. d-nb.info Investigations into the antitumor properties of various other fatty acid methyl esters and complex methyl esters have been documented, but this information is not applicable to this compound as per the strict focus of this article. researchgate.netjmaterenvironsci.com

Applied Research in Energy and Environmental Science

Fatty Acid Methyl Esters (FAME) as Biofuel Components

Fatty acid methyl esters (FAME) are the primary chemical constituents of biodiesel, a renewable alternative to conventional petroleum-based diesel fuel. crownoil.co.ukf3centre.se Produced through a process called transesterification of vegetable oils or animal fats, FAMEs are gaining prominence as a sustainable energy source. crownoil.co.uktaylorandfrancis.comspectrafuels.com Their application in standard diesel engines, either as a pure fuel (B100) or as a blend with fossil diesel, is a subject of extensive research aimed at optimizing performance and mitigating environmental impact. f3centre.se The European diesel standard, for instance, permits up to a 7% volume blend of FAME in diesel fuel without requiring modifications to existing vehicle engines or distribution infrastructure. f3centre.se

The optimization of fuel injection parameters is crucial for maximizing the performance and minimizing the emissions of diesel engines operating on methyl ester blends. stmjournals.com Research indicates that adjusting parameters such as injection pressure, injection timing, and nozzle geometry can significantly enhance engine efficiency and control emissions. stmjournals.comrepec.org

Studies on various methyl ester blends have shown that increasing the fuel injection pressure generally leads to improved engine performance and fuel efficiency. stmjournals.comnih.gov For instance, optimizing the injection pressure to 230 bar has been found to enhance performance and emission control in engines running on fish oil methyl ester blends. stmjournals.com Similarly, for Mahua methyl ester blends in a common rail diesel injection (CRDI) engine, increasing the injection pressure from 500 to 1000 bar resulted in better brake thermal efficiency and improved combustion. nih.gov However, excessively high pressures may offer diminishing returns. stmjournals.com

Injection timing is another critical parameter. Fine-tuning the injection timing, for example to 29° before the top dead center, has been shown to further improve efficiency and reduce emissions. stmjournals.com Advancing the injection timing can lead to higher cylinder pressure and a longer ignition delay, which can result in decreased brake specific energy consumption. researchgate.net For biogas-biodiesel dual-fuel engines, an optimized injection timing of 24.5°CA before top dead center, combined with a higher compression ratio and injection pressure, yielded maximum brake thermal efficiency. repec.org

Nozzle geometry also plays a significant role. Experiments with Fish Oil Methyl Ester (FOME) biodiesel blends have shown that a 4-hole fuel injector with a 0.25 mm orifice diameter at 260 bar injection opening pressure provided improved brake thermal efficiency and reduced smoke emissions for a B40 blend. repec.org

Table 1: Optimization of Fuel Injection Parameters for Methyl Ester Blends

| Methyl Ester Type | Optimized Parameter | Finding | Source |

| Fish Oil Methyl Ester | Injection Pressure | Enhanced performance and emission control at 230 bar. | stmjournals.com |

| Fish Oil Methyl Ester | Injection Timing | Improved efficiency and reduced emissions at 29° before top dead center. | stmjournals.com |

| Mahua Methyl Ester | Injection Pressure | Higher brake thermal efficiency (12.33% increase) and better combustion at 1000 bar vs 500 bar. | nih.gov |

| Fish Oil Methyl Ester | Nozzle Geometry | Improved brake thermal efficiency (27.15%) and reduced smoke with a 4-hole, 0.25 mm diameter injector at 260 bar for a B40 blend. | repec.org |

| Biogas/WCO Methyl Ester | Combined Parameters | Maximum brake thermal efficiency (31.2%) at CR 18.5, 240 bar injection pressure, and 24.5°CA bTDC injection timing. | repec.org |

The combustion characteristics of methyl ester fuels are a key area of study, as they directly influence engine performance and emissions. Analysis of the combustion process typically involves examining parameters like cylinder pressure, rate of pressure rise, and heat release rate. taylors.edu.mytandfonline.com

In general, methyl ester fuels exhibit combustion characteristics that are similar to conventional diesel fuel. cropj.com However, some differences are notable. For instance, many methyl esters have a shorter ignition delay compared to diesel, which means they ignite more quickly after being injected into the combustion chamber. tandfonline.comcropj.com This can lead to an earlier start of combustion and affect the peak pressure and heat release rate. cropj.com

Studies on various methyl esters, such as those from palm oil, rapeseed oil, and jatropha oil, have confirmed these trends. tandfonline.comcropj.com For example, jatropha methyl ester and its blends have been found to have a lower ignition delay, maximum heat release rate, and shorter combustion duration compared to diesel. tandfonline.com Conversely, some research has shown that rapeseed methyl ester can have a longer ignition delay than diesel. cropj.com

The presence of oxygen in the molecular structure of methyl esters contributes to more complete combustion. cropj.commdpi.com This can result in a higher premixed burn fraction and peak heat release rate for some methyl esters, such as those derived from date pits. researchgate.net The composition of the fatty acids in the methyl ester also plays a role; for instance, blends of saturated fatty acid methyl esters with a lower carbon number exhibit a lower kinematic viscosity and smoke emission, despite a longer ignition delay. sae.org

Table 2: Comparative Combustion Characteristics of Methyl Esters

| Methyl Ester Type | Ignition Delay vs. Diesel | Heat Release Rate | Key Observation | Source |

| Palm Oil Methyl Ester | Lower | - | - | cropj.com |

| Rapeseed Methyl Ester | Longer | Advanced heat release | - | cropj.com |

| Jatropha Oil Methyl Ester | Lower | Lower maximum rate | Shorter combustion duration. | tandfonline.com |

| Date Pit Methyl Ester | Shorter | Higher peak rate | Higher premixed burn fraction. | researchgate.net |

| Saturated Fatty Acid Methyl Esters | Longer | - | Lower smoke emission. | sae.org |

The performance of diesel engines fueled with methyl ester blends is a critical factor in their viability as a diesel substitute. Key performance indicators include brake thermal efficiency (BTE), brake specific fuel consumption (BSFC), and exhaust gas temperature (EGT). mdpi.cominformaticsjournals.co.in

However, due to the lower heating value of biodiesel, there is often a slight increase in fuel consumption. mdpi.comoiltanking.com For instance, the BSFC for W20 (20% waste cooking oil methyl ester) and P20 (20% pongamia methyl ester) blends were found to be 2.386% and 0.198% higher than diesel, respectively. informaticsjournals.co.in Similarly, the use of pure soybean methyl ester resulted in a 6.9% higher BSFC than diesel. researchgate.net

Exhaust gas temperature can be either higher or lower with methyl ester blends compared to diesel. mdpi.com Higher EGT can be attributed to a higher local combustion temperature due to the oxygen content in the fuel. mdpi.com For instance, W20 and P20 blends showed EGTs that were 6.89% and 3.44% higher than diesel, respectively. informaticsjournals.co.in

Table 3: Engine Performance with Various Methyl Ester Blends

| Fuel Blend | Brake Thermal Efficiency (BTE) vs. Diesel | Brake Specific Fuel Consumption (BSFC) vs. Diesel | Exhaust Gas Temperature (EGT) vs. Diesel | Source |

| Used Palm Cooking Oil Methyl Ester (UPME) Blends | Slight Improvement | Slight Improvement (BSEC) | Higher for B10, B20, B30 | mdpi.com |

| Coconut Methyl Ester (CME) Blends | Slight Improvement | Slight Improvement (BSEC) | - | mdpi.com |

| W20 (Waste Cooking Oil Methyl Ester 20%) | 2.11% Lower | 2.386% Higher | 6.89% Higher | informaticsjournals.co.in |

| P20 (Pongamia Methyl Ester 20%) | 5.92% Lower | 0.198% Higher | 3.44% Higher | informaticsjournals.co.in |

| Safflower Methyl Ester (SAME) Blends | 3.38% Higher | Increased | - | ifpenergiesnouvelles.fr |

| Soybean Methyl Ester (B100) | - | 6.9% Higher | - | researchgate.net |

One of the primary drivers for the adoption of biodiesel is its potential to reduce harmful exhaust emissions compared to fossil diesel. taylorandfrancis.commdpi.com The combustion of methyl ester blends generally results in substantial reductions in carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM). cropj.commdpi.com

The inherent oxygen content in FAME promotes more complete combustion, leading to lower CO and HC emissions. cropj.commdpi.com Studies have shown significant reductions in brake specific hydrocarbons (BSHC) and brake specific carbon monoxide (BSCO) with various methyl ester blends. mdpi.com For instance, blends of used palm cooking oil methyl ester and coconut methyl ester led to a maximum reduction of 54% in BSHC and 89% in BSCO. mdpi.com Similarly, safflower methyl ester blends resulted in a 10% decrease in carbon monoxide. ifpenergiesnouvelles.fr

Particulate matter, or smoke opacity, is also generally lower with biodiesel. researchgate.netbiodieseleducation.org The use of soybean methyl ester, for example, produced up to 29% lower smoke opacity. researchgate.net

However, the impact on nitrogen oxide (NOx) emissions is more complex, with many studies reporting a slight increase with methyl ester blends. mdpi.combiodieseleducation.orgnih.gov This increase is often attributed to higher combustion temperatures. mdpi.com For example, safflower methyl ester blends showed a 50% increase in nitrogen oxides. ifpenergiesnouvelles.fr Conversely, some research has found that certain biodiesels, like those from date pits, can lead to lower NOx emissions, suggesting that factors other than just in-cylinder temperature, such as adiabatic flame temperature, may play a more significant role. researchgate.net

Table 4: Exhaust Emission Profiles of Methyl Ester Blends Compared to Diesel

| Emission | General Trend | Example Finding | Source |

| Carbon Monoxide (CO) | Lower | Up to 89% reduction with UPME/CME blends. | mdpi.com |

| Hydrocarbons (HC) | Lower | Up to 54% reduction with UPME/CME blends. | mdpi.com |

| Particulate Matter (PM)/Smoke | Lower | Up to 29% reduction in smoke opacity with soybean methyl ester. | researchgate.net |

| Nitrogen Oxides (NOx) | Generally Higher | 50% increase with safflower methyl ester blends. | ifpenergiesnouvelles.fr |

Environmental Fate and Biodegradation Studies of Methyl Esters

The environmental fate of fatty acid methyl esters is of significant interest due to the increasing use of biodiesel. concawe.eu Should a spill or leak occur, understanding how these compounds behave in soil and water is crucial for risk assessment and remediation. concawe.euconcawe.eu

Natural attenuation, which includes processes like biodegradation, sorption, and auto-oxidation, plays a significant role in controlling the fate and behavior of FAME in the environment. concawe.euresearchgate.net FAME compounds generally have low aqueous solubility and low volatility, which means they are not very mobile in water or as a vapor. concawe.eulyellcollection.org They tend to adsorb to organic matter in soil and sediment, which further retards their transport. lyellcollection.org

Biodegradation is a key attenuation mechanism for FAME. concawe.euresearchgate.net These compounds are considered readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. concawe.euresearchgate.net A wide variety of naturally occurring microorganisms in soil and groundwater can metabolize the fatty acid components of FAME. lyellcollection.org The biodegradation process typically begins with the de-esterification of the FAME molecule to form a free fatty acid and methanol (B129727). lyellcollection.orglyellcollection.org The resulting fatty acid then undergoes further degradation through processes like β-oxidation. lyellcollection.orglyellcollection.org

Under aerobic conditions, FAME is typically mineralized to carbon dioxide. concawe.eu In anaerobic environments, the biodegradation of FAME can lead to the production of significant quantities of methane (B114726). concawe.euconcawe.eu This potential for methane generation needs to be considered in the risk assessment of biodiesel release sites. concawe.euconcawe.eu

While FAME itself is biodegradable, the mechanisms of autoxidation and hydrolysis can generate more mobile, though equally biodegradable, components. concawe.eulyellcollection.org It's also important to note that while FAME biodegradation is generally more rapid than that of petroleum diesel, at sites with limited nutrients and electron acceptors, the degradation of FAME could potentially deplete these resources, thereby extending the time required for the biodegradation of any co-mingled diesel fuel. lyellcollection.orglyellcollection.org

Table 5: Summary of Natural Attenuation Processes for FAME

| Process | Description | Environmental Compartment | Key Outcome | Source |

| Biodegradation | Microbial breakdown of FAME into simpler compounds. | Soil and Groundwater | Mineralization to CO2 (aerobic) or production of methane (anaerobic). | concawe.euconcawe.eulyellcollection.org |

| Sorption | Adherence of FAME molecules to organic matter. | Soil and Sediment | Retarded transport and reduced mobility. | concawe.eulyellcollection.org |

| Auto-oxidation | Reaction of FAME with oxygen in the air. | Subsurface | Can generate more mobile but biodegradable components. | concawe.eulyellcollection.org |

| Hydrolysis | Breakdown of FAME in the presence of water. | Groundwater | Can generate more mobile but biodegradable components. | researchgate.netlyellcollection.org |

Aerobic and Anaerobic Degradation Pathways

The biodegradation of fatty acid methyl esters (FAMEs), including long-chain variants like C22 methyl esters, is a critical process influencing their environmental fate. The degradation proceeds through pathways that are broadly similar in both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments, although the specific microbial consortia and terminal electron acceptors differ.

The fundamental degradation mechanism is a multi-step process that begins with the cleavage of the ester bond. lyellcollection.org This initial step, known as de-esterification or hydrolysis, can be carried out by microbial enzymes called esterases, resulting in the formation of a free fatty acid and methanol. lyellcollection.org The resulting methanol is readily biodegradable under most conditions. lyellcollection.org

Following de-esterification, the long-chain fatty acid undergoes β-oxidation. lyellcollection.orglyellcollection.org In this cyclical pathway, the fatty acid chain is sequentially shortened by two-carbon units, which are released as acetyl-CoA. This acetyl-CoA can then be funneled into the microorganism's central metabolic pathways (like the citric acid cycle) for energy production and biomass generation.

Anaerobic Degradation: In the absence of oxygen, other electron acceptors such as nitrate, sulfate (B86663), or carbonate are used by anaerobic microorganisms. When FAMEs are degraded under sulfate-reducing conditions, hydrogen sulfide (B99878) is produced, while methanogenic conditions result in the formation of methane. lyellcollection.orglyellcollection.orgnih.gov The rate of anaerobic degradation can be influenced by the structure of the FAME. Research on soybean biodiesel has shown that under sulfate-reducing conditions, the degradation rate for saturated FAMEs tends to decrease as the carbon chain length increases. nih.gov For instance, palmitic (C16:0) and stearic (C18:0) methyl esters were observed to degrade faster than longer-chain saturated esters. nih.gov This is in contrast to some aerobic studies where longer chains may be degraded at different rates depending on the microbial species and conditions. arcjournals.org

The table below summarizes the key aspects of these degradation pathways.

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Required | Absent |

| Primary Initial Step | De-esterification to fatty acid and methanol lyellcollection.org | De-esterification to fatty acid and methanol lyellcollection.orglyellcollection.org |

| Core Catabolic Pathway | β-oxidation lyellcollection.org | β-oxidation lyellcollection.orgnih.gov |

| Common Electron Acceptor | Oxygen (O₂) | Sulfate (SO₄²⁻), Nitrate (NO₃⁻), Carbonate (CO₃²⁻) |

| Primary End Products | Carbon Dioxide (CO₂), Water (H₂O), Biomass | Methane (CH₄), Carbon Dioxide (CO₂), Hydrogen Sulfide (H₂S), Biomass |

| Relative Rate | Generally rapid concawe.eu | Generally slower; rate can be inversely related to chain length for saturated FAMEs nih.gov |

Influence of Feedstock and Fuel Additives on Biodegradation Kinetics

The rate at which biodiesel biodegrades is not uniform; it is significantly affected by the original feedstock used for its production and the types of additives blended into the final fuel.

Influence of Feedstock: Biodiesel is not a single chemical but a mixture of different FAMEs. nih.gov The specific composition of this mixture is determined by the fatty acid profile of the source feedstock, such as vegetable oils (e.g., soybean, palm, rapeseed) or animal fats. mdpi.commdpi.com Feedstocks rich in long-chain saturated fatty acids, like some animal fats, will produce biodiesel with a higher proportion of long-chain saturated FAMEs (e.g., C18:0, C22:0). In contrast, feedstocks like soybean oil are high in unsaturated FAMEs like methyl oleate (B1233923) (C18:1) and methyl linoleate (B1235992) (C18:2). acs.org

This compositional variance directly impacts biodegradation kinetics. The degree of saturation and carbon chain length are key factors. nih.govresearchgate.net Under anaerobic conditions, an increase in the carbon chain length of saturated FAMEs has been shown to decrease the degradation rate. nih.gov The relationship for unsaturated FAMEs is more complex; some studies suggest that higher unsaturation leads to faster aerobic degradation due to the chemical reactivity of the double bonds, while other work indicates saturated esters may degrade more rapidly in certain environments. researchgate.net

The following table illustrates how different feedstocks yield different dominant fatty acid esters, which in turn influences the properties and biodegradability of the resulting fuel.

| Feedstock | Predominant Fatty Acid Methyl Esters | Key Characteristics Influencing Biodegradation |

| Palm Oil | Methyl Palmitate (C16:0), Methyl Oleate (C18:1) | High in saturated esters, affecting cold flow and degradation rates. |

| Soybean Oil | Methyl Linoleate (C18:2), Methyl Oleate (C18:1) | High in polyunsaturated esters, prone to oxidation but readily biodegradable. acs.org |

| Rapeseed Oil | Methyl Oleate (C18:1), Methyl Erucate (C22:1) | Contains very long-chain unsaturated esters. |

| Animal Tallow | Methyl Oleate (C18:1), Methyl Stearate (C18:0) | High content of long-chain saturated esters. liu.se |

| Rocket Seed Oil | Methyl Erucate (C22:1), Methyl Oleate (C18:1) | Rich in very long-chain unsaturated FAMEs like methyl 13-docosenoate. researchgate.net |

Influence of Fuel Additives: Additives are incorporated into biodiesel to enhance its performance and stability, but they can also modify its biodegradability. fafu.edu.cnmdpi.com

Antioxidants: Biodiesel, especially that with a high unsaturated FAME content, is susceptible to oxidation during storage. mdpi.com To counteract this, antioxidants such as Butylated Hydroxytoluene (BHT) and Tert-Butylhydroquinone (TBHQ) are added. mdpi.commatec-conferences.org By preventing oxidative degradation, these additives also indirectly slow down biodegradation, as oxidation can be a precursor to microbial attack.

Cold Flow Improvers: Long-chain saturated FAMEs can crystallize at low temperatures, leading to fuel gelling. Cold flow improvers are polymers added to prevent this. mercuria.com While their primary role is not to affect biodegradation, their presence introduces new chemical structures into the fuel blend.

Antimicrobial Additives: In some applications, biocides may be added to prevent microbial growth in storage tanks, which causes fuel fouling and corrosion. fafu.edu.cn These additives are explicitly designed to inhibit the microorganisms that would otherwise be responsible for biodegradation.

| Additive Type | Example(s) | Primary Function | Impact on Biodegradation Kinetics |

| Antioxidants | BHT, TBHQ, p-Phenylenediamine | Improve oxidative stability mdpi.commatec-conferences.org | Decreases rate by preventing auto-oxidation, which can be an initial step for microbial action. |

| Cetane Improvers | 2-Ethylhexyl Nitrate (EHN) | Improve ignition quality matec-conferences.org | Primarily affects combustion; indirect effects on biodegradation are not well-documented. |

| Cold Flow Improvers | Ethylene-vinyl Acetate Copolymers | Prevent wax crystallization at low temperatures mercuria.com | May alter the physical availability of FAMEs to microbes. |

| Antimicrobial Agents | Various biocides | Prevent microbial growth in storage fafu.edu.cn | Directly inhibits or kills microorganisms, thereby halting biodegradation. |

Development of Advanced Biofuel Formulations

While conventional biodiesel (FAMEs) is a well-established renewable fuel, research continues into advanced formulations to overcome its limitations and improve performance. mdpi.com These developments often involve using long-chain esters like C22 methyl esters as part of more complex blends or as feedstocks for different conversion processes.

One key area of development is the improvement of cold flow properties. The high melting point of long-chain saturated FAMEs is a significant drawback. One strategy to address this is the creation of mixed esters through partial transesterification. For example, a mixture of fatty acid methyl esters can be reacted with a higher alcohol (e.g., containing 2 to 8 carbons) to produce a blend of methyl and higher-alkyl esters, which has been shown to have a lower cloud point than the methyl esters alone. google.com

Blending FAMEs with other fuel types is another common strategy. FAMEs are frequently blended with petroleum diesel at various ratios (e.g., B20, a blend of 20% biodiesel and 80% petroleum diesel). matec-conferences.org Formulations are also being explored that blend FAMEs with other oxygenates or biofuels, such as ethanol, to modify combustion characteristics and reduce specific emissions like NOx. matec-conferences.org

Furthermore, the development of "renewable diesel," also known as hydrotreated vegetable oil (HVO), represents a significant advancement. mdpi.comieabioenergy.com Unlike FAME-based biodiesel, HVO is produced by treating fats and oils with hydrogen. The resulting fuel consists of paraffinic hydrocarbons that are chemically similar to those in fossil diesel, offering superior cold flow properties and stability compared to FAMEs while being derived from the same renewable feedstocks.

The table below outlines several approaches to developing advanced biofuel formulations.

| Formulation Strategy | Description | Key Components | Targeted Improvement |

| Mixed Ester Blends | Partial transesterification of FAMEs with higher alcohols to create a more diverse ester profile. google.com | FAMEs (e.g., methyl docosenoate), Fatty Acid Higher-Alkyl Esters (e.g., ethyl, propyl, or butyl esters). | Improved cold flow properties (lower cloud point). google.com |

| Oxygenate Blending | Addition of alcohols or ethers to FAME blends to alter combustion and emission profiles. matec-conferences.org | FAMEs, Ethanol, Ethers. | Reduction of NOx and particulate matter emissions. matec-conferences.org |

| Co-processing with Petroleum | Hydrotreating renewable oils alongside petroleum fractions in a refinery setting. | Vegetable oils, animal fats, petroleum distillates. | Production of "drop-in" renewable diesel components. |

| Hydrotreated Vegetable Oil (HVO) | Catalytic treatment of lipid feedstocks with hydrogen to produce paraffinic hydrocarbons. ieabioenergy.com | Triglycerides/Fatty Acids from renewable sources. | Enhanced stability, superior cold flow properties, full compatibility with diesel infrastructure. ieabioenergy.com |

Methyl Esters in Advanced Materials and Device Applications

Integration of Methyl Esters in Organic Electronic Devices

EV-22 methyl ester is a cornerstone component in a variety of organic electronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and perovskite solar cells. ossila.comtcichemicals.com Its primary function is to accept and transport electrons, a critical process in the operation of these devices. ossila.com The compound's high electron mobility and its ability to form an efficient interface with donor materials facilitate rapid and effective charge transfer and exciton (B1674681) dissociation. ossila.com

The most prominent application of this compound is within the active layer of bulk heterojunction (BHJ) solar cells. ossila.comsolarischem.com In a BHJ architecture, this compound is blended with a p-type (donor) conjugated polymer, creating a nanoscale interpenetrating network of donor and acceptor domains. aip.orgmdpi.com This intimate mixing is essential for efficient operation, as it ensures that photogenerated excitons (bound electron-hole pairs) created in either the donor or acceptor phase can reach a donor-acceptor interface within their short diffusion lifetime. mdpi.com

At this interface, the energy level offset between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO) drives the dissociation of the exciton. mdpi.com The electron is transferred to the this compound (acceptor) phase, and the hole remains in the donor phase. aip.org Following dissociation, the separated charges are transported through their respective domains to the device electrodes, generating a photocurrent. aip.org The morphology of this blend, which can be influenced by processing conditions like solvent choice and thermal annealing, is critical for creating continuous pathways for charge transport to the electrodes and minimizing charge recombination. aip.org this compound's solubility in common solvents used for donor polymers is a key enabler for creating these blended films through solution processing, which is vital for producing "printable" and flexible solar cells. solarischem.com

Device architectures can be either "standard" or "inverted." In a standard configuration, the anode (like ITO coated with PEDOT:PSS) is at the bottom, followed by the active layer, and a low work-function metal cathode at the top. mdpi.com In an inverted structure, the cathode is at the bottom, and the layer stack is reversed. frontiersin.org Inverted devices incorporating this compound have demonstrated comparable or even slightly higher performance and improved stability compared to standard architectures. frontiersin.org

The integration of this compound as the acceptor material has been instrumental in achieving significant power conversion efficiencies (PCE) in organic solar cells. solarischem.comresearchgate.net When blended with various donor polymers, it consistently contributes to high open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF), which are the key parameters determining PCE. solarischem.com

Research has shown that the performance of solar cells using this compound can be further enhanced through various strategies. For instance, the introduction of gold nanoparticles into the hole transport layer of a poly(3-hexylthiophene) (P3HT):this compound device led to a 21.2% increase in PCE, reaching a value of 4.23%. iphy.ac.cn This improvement was largely attributed to a 20.54% enhancement in the short-circuit current density. iphy.ac.cn

In another study, various donor-acceptor combinations were investigated. A device using thieno[3,4-b]thiophene-alt-benzodithiophene (PTB7) as the donor and this compound as the acceptor achieved a PCE of 7.49%, with a high fill factor of 83.52%. researchgate.net The performance of devices based on this compound is highly dependent on the choice of the donor material and the optimization of the device architecture. For example, devices using a PTB7 donor and a related fullerene, ossila.comossila.com-phenyl-C71-butyric acid methyl ester (PC71BM), have reached PCEs of over 9% in an inverted structure, primarily due to an enhanced Jsc. 1-material.com

The table below summarizes the performance of various organic photovoltaic devices that utilize this compound ( acs.orgPCBM) or its close analogue PC71BM as the electron acceptor, showcasing the impact of different donor materials and device architectures on efficiency.

| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Citation |

| P3HT | acs.orgPCBM | Standard with Au NPs | - | 11.15 | - | 4.23 | iphy.ac.cn |

| PTB7 | acs.orgPCBM | - | 0.82 | 10.88 | 83.52 | 7.49 | researchgate.net |

| TPATP1 | PC71BM | BHJ | 0.86 | 6.59 | 33 | 1.87 | researchgate.net |

| P3HT | acs.orgPCBM | Standard | 0.58 | 13.49 | 19 | 1.47 | acs.org |

| PTB7 | acs.orgPCBM | Standard | 0.69 | 13.97 | 22 | 2.13 | acs.org |

| PTB7 | PC71BM | Inverted | ~0.74 | 17.2 | ~70 | 9.15 | 1-material.com |

| P3HT | bis-PCBM | Inverted | - | - | - | - | frontiersin.org |

| Note: Jsc in the source is listed as mA/m², which has been converted to mA/cm² for consistency, assuming a typographical error in the source unit. |

The optoelectronic properties of systems containing this compound are governed by the interplay between its electronic structure and that of the donor material. This compound possesses a lowest unoccupied molecular orbital (LUMO) energy level of approximately -3.7 eV and a highest occupied molecular orbital (HOMO) at -6.1 eV. ossila.comsolarischem.com The energy difference between the donor's HOMO and the acceptor's LUMO is a key factor that determines the open-circuit voltage of the resulting solar cell. mdpi.com

Studies on blends of poly(3-hexylthiophene) (P3HT) and this compound have explored their mechano-optoelectronic (MO) behavior, which is the change in optoelectronic properties under mechanical strain. researchgate.netsemanticscholar.org These P3HT:this compound blend thin films have demonstrated changes in photocurrent when subjected to tensile stress, opening possibilities for their use in mechanical sensing applications. researchgate.netsemanticscholar.org

Functional Materials Derived from Methyl Ester Scaffolds

The fullerene core of this compound serves as a versatile chemical scaffold for the development of new functional materials. While this compound itself is a mono-adduct of a phenylbutyric acid methyl ester group to a C60 cage, further functionalization is possible. For example, bis-adducts of phenyl-C61 butyric acid methyl ester (bis-PCBM) have been synthesized and studied. mdpi.com

These bis-adduct isomers exhibit different energy levels, thermal properties, and crystallinity compared to the mono-adduct this compound. mdpi.com For instance, bis-PCBM isomers have a higher-lying LUMO, which can increase the open-circuit voltage in solar cells but may also affect stability. mdpi.com Research into specific, isolated isomers of bis-PCBM has shown that molecular symmetry and packing significantly influence device performance, with lower symmetry isomers sometimes leading to less energetic disorder and better electron transport, resulting in solar cells with PCEs as high as 7.2%. mdpi.com

The ability to chemically modify the fullerene cage allows for the tuning of its electronic and physical properties. This makes the fullerene scaffold a foundational component for creating a wide range of materials tailored for specific electronic applications beyond just being an acceptor in OPVs. These derivatives can be used in flexible organic bistable memory devices, where trapping and detrapping of electrons in fullerene clusters create distinct high and low conductivity states. aip.org This demonstrates that the fundamental fullerene structure of compounds like this compound provides a robust platform for designing advanced functional materials.

Analytical and Characterization Techniques in Methyl Ester Research

Spectroscopic and Diffraction Methods for Molecular Structure Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic and diffraction methods are indispensable for the detailed elucidation of the molecular structure of methyl esters. embrapa.br

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.goviucr.org For methyl esters, the most characteristic absorption bands are the C=O stretching vibration of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹, and the C-O stretching vibrations. nih.gov The presence of unsaturation (C=C double bonds) can be identified by peaks around 3000 cm⁻¹. rsc.org FTIR is also a valuable tool for monitoring the conversion of oils to biodiesel by observing the disappearance of the broad O-H band of carboxylic acids and the appearance of the characteristic ester peaks. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H and ¹³C NMR, is one of the most powerful tools for determining the precise structure of organic molecules. researchgate.net ¹H NMR provides detailed information about the different types of protons in the molecule and their connectivity. For a typical fatty acid methyl ester, the protons of the methyl ester group give a characteristic singlet peak at around 3.7 ppm. researchgate.net Other signals reveal the presence and stereochemistry of double bonds and the length of the alkyl chain. researchgate.net ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group and the carbon of the methoxy (B1213986) group have distinct chemical shifts. NMR can be used to quantify the yield of methyl ester formation in transesterification reactions.

Interactive Table: Key ¹H NMR Chemical Shifts for Methyl Esters

| Protons | Chemical Shift (ppm) | Reference |

| -COOCH₃ | ~3.7 | researchgate.net |

| Olefinic (=CH-) | 5.30 - 5.46 | |

| α-Methylene (-CH₂-COO) | ~2.3 | researchgate.net |

| Terminal Methyl (-CH₃) | ~0.9 | researchgate.net |

Diffraction Methods

X-ray Crystallography: For methyl esters that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique has been used to determine the solid-state structures of various methyl esters, providing insights into intermolecular interactions such as hydrogen bonding. Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of a bulk sample.

Isolation and Identification of Natural Methyl Esters

Extraction and Fractionation of Methyl Esters from Biological Sources

The extraction and fractionation of methyl esters are critical first steps in their isolation. The choice of method depends on the biological source and the chemical properties of the target compounds.

The isolation of methyl esters from terrestrial plants is a common practice in phytochemistry. researchgate.netdntb.gov.ua Methods often involve the use of organic solvents for extraction, followed by chromatographic techniques to separate the methyl esters from other plant metabolites. researchgate.netdntb.gov.ua

However, there is currently no scientific literature available that documents the isolation of EV-22 methyl ester from any terrestrial plant source.

Marine organisms are a rich source of unique and bioactive natural products, including a diverse array of methyl esters and polyacetylenes. rushim.rumdpi.comnih.gov Extraction from marine sources often involves solvent partitioning and various forms of chromatography to isolate individual compounds. rushim.ru

Despite the prevalence of polyacetylenic compounds in marine life, there are no published reports on the extraction and fractionation of this compound from any marine organism. mdpi.comnih.gov

Microalgae are known producers of fatty acid methyl esters (FAMEs), which are of interest for various applications. The extraction process from microalgal biomass can involve direct transesterification, where the lipids are simultaneously extracted and converted to their methyl esters.

A review of the current literature indicates that this compound has not been identified as a component of microalgal biomass.

The analysis of fatty acid methyl esters in environmental samples can serve as a biomarker to characterize microbial communities. uni.lu This involves extracting lipids from the sample and converting them to FAMEs for analysis, typically by gas chromatography-mass spectrometry (GC-MS). uni.lu

There is no data available to suggest that this compound is used as a chemical signature in environmental sample analysis.

Discovery and Characterization of Novel Bioactive Methyl Esters

The discovery of novel bioactive methyl esters is an active area of research, with many compounds being investigated for their potential therapeutic properties. nih.govresearchgate.net Characterization involves the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate the structure of the new compounds. nih.gov

While many bioactive polyacetylenes have been discovered, there is no scientific literature describing the discovery or characterization of this compound as a bioactive compound. mdpi.comnih.govresearchgate.net

Bioprospecting for Diverse Methyl Ester Chemotypes

Bioprospecting involves the search for new and useful natural products from biological sources. This can lead to the discovery of novel chemotypes with unique biological activities. nih.govkoreascience.kr

There is no information available in the scientific literature to indicate that this compound was discovered through bioprospecting efforts or that it represents a known chemotype from any particular class of organisms.

Data Tables

Table 1: Documented Biological Sources of this compound

| Biological Source | Family/Genus | Finding |

|---|

Table 2: Reported Bioactivities of this compound

| Bioactivity | Assay | Result |

|---|

Table of Compound Names

| Trivial Name | Systematic Name |

| This compound | methyl 7-[5-(1-hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoate |

Computational and Theoretical Investigations of Methyl Esters

Molecular Modeling and Simulation of Methyl Ester Systems

Molecular modeling and simulation techniques are instrumental in exploring the dynamics and macroscopic properties of methyl ester systems. These computational methods allow for the investigation of processes like diffusion, molecular ordering, and phase behavior, which are critical for understanding and optimizing their application.

Molecular dynamics (MD) simulations, for instance, have been employed to study the diffusion of methyl esters within the complex porous structures of zeolites, which are important catalysts. bris.ac.uk These simulations can reveal novel diffusion behaviors and potential bottlenecks that might influence catalytic activity. bris.ac.uk In the context of biodiesel, which is primarily composed of fatty acid methyl esters (FAMEs), MD simulations help elucidate the molecular ordering and intermolecular forces that govern the fuel's properties. researchgate.netnih.gov Studies have proposed a head-to-head configuration for interacting ester groups in liquid methyl oleate (B1233923), where weak interactions occur between the polarized hydrogen of the methyl carbon and the carbonyl oxygen of an opposing molecule. nih.gov This arrangement is thought to maximize polar interactions. nih.gov

Process simulation software like Aspen Plus is also used to model and analyze the behavior of methyl esters in industrial processes. For example, the reactive distillation process for producing oleic acid methyl ester (methyl oleate) has been modeled to investigate how purity is affected by variations in process parameters like reflux ratio and reboiler duty. semanticscholar.org Such simulations are crucial for process optimization and control. semanticscholar.org Furthermore, predictive models are developed to determine the detailed physical properties of the major methyl esters found in biodiesel, including boiling point, vapor pressure, and liquid density, which are essential inputs for accurate combustion modeling. tue.nl

Table 1: Examples of Molecular Modeling and Simulation Applications for Methyl Esters

| Application Area | Technique/Tool | System Studied | Investigated Properties | Reference |

|---|---|---|---|---|

| Catalysis | Molecular Dynamics (MD) | Methyl esters in MFI-type zeolites | Diffusion behavior, Adsorption, Reaction mechanisms | bris.ac.uk |

| Biofuels (Biodiesel) | Molecular Dynamics (MD) | Fatty Acid Methyl Esters (FAMEs) | Dimer-based molecular ordering, Intermolecular forces | researchgate.net |

| Industrial Processes | Aspen Plus Simulation | Reactive distillation of methyl oleate | Product purity, Sensitivity to process parameters | semanticscholar.org |

| Combustion Modeling | Property Prediction Models | Pure methyl esters (e.g., in biodiesel) | Boiling point, Vapor pressure, Liquid density, Viscosity | tue.nl |

Quantum Chemical Calculations for Methyl Ester Reactivity and Interactions

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of methyl ester molecules. These methods, particularly Density Functional Theory (DFT), are widely used to understand reaction mechanisms and predict spectroscopic properties.

DFT has been utilized to examine the reactive sites of different methyl esters, such as methyl butyrate, methyl crotonate, and methyl heptanoate (B1214049). researchgate.net These studies analyze global reactivity indicators, like the molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO), as well as local reactivity through tools like the Fukui function. researchgate.net Research has shown that for saturated methyl esters, the reactive sites are primarily located in the ester group, while for unsaturated esters like methyl crotonate, reactivity is also high at the carbon-carbon double bond. researchgate.net It has also been observed that the reactivity of saturated methyl esters tends to increase with the length of the carbon chain. researchgate.net

Quantum chemical methods are also pivotal in spectroscopic analysis and conformational studies. For 2-oxovaleric acid methyl ester, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry and predict vibrational spectra, showing good agreement with experimental FTIR data. pnrjournal.comresearchgate.net Such calculations also determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity. pnrjournal.com In another example, a combination of rotational spectroscopy and quantum chemical calculations was used to unequivocally determine that the lowest energy conformer of methyl cyanoacetate (B8463686) has a specific geometry where the methyl and cyano groups are positioned syn and near anti, respectively, relative to the carbonyl group. umanitoba.ca These theoretical calculations are essential for interpreting experimental spectra and understanding conformational preferences. umanitoba.ca

Table 2: Quantum Chemical Calculation Parameters for Selected Methyl Esters

| Compound | Method | Basis Set | Calculated Properties | Reference |

|---|---|---|---|---|

| Methyl Butyrate, Methyl Crotonate, Methyl Heptanoate | DFT (M06-2X) | Not specified | Global and local reactivity, Molecular electrostatic potential | researchgate.net |

| 2-Oxovaleric acid, methyl ester | DFT (B3LYP) | 6-311++G(d,p) | Optimized geometry, Vibrational spectra, HOMO-LUMO energy gap | pnrjournal.comresearchgate.net |

| Methyl Cyanoacetate | DFT (B3LYP-D3(BJ)) | aug-cc-pVTZ | Conformational energies, Rotational constants | umanitoba.ca |

| Mannich Base (MB12) precursor to lactone | DFT (B3LYP) | 6-31G | Electronic absorption (excitation of nonbonding N electron to π* orbital) | acs.org |

Predictive Modeling for Biological Activity and Application Performance

Predictive modeling, often employing machine learning and multivariate analysis, is a rapidly growing field that aims to forecast the biological activity and performance of chemical compounds like methyl esters from their structural or spectral data. These models are valuable for screening new compounds and for quality control in industrial applications.

In the context of biological activity, machine learning models can predict the potential interaction of molecules with biological targets. mdpi.com For example, models have been developed to predict the activity of various metabolites towards estrogen receptor alpha (ERα) using a curated dataset of molecular descriptors. mdpi.com By analyzing features such as topological and physicochemical descriptors, these models can achieve high accuracy in forecasting the activity of new compounds. mdpi.com Web-based tools like MolPredictX utilize in-house Quantitative Structure-Activity Relationship (QSAR) models to provide predictions of biological activity against a range of targets, including parasites, viruses, and bacteria. bio.tools

In industrial applications, predictive models are used for quality control and process optimization. Near-infrared (NIR) spectroscopy, combined with multivariate calibration methods like partial least squares (PLS) regression, has been successfully used to create models that predict the total methyl ester content in biodiesel. nih.gov These techniques offer a rapid and reliable alternative to traditional analytical methods for quality assessment. nih.gov Furthermore, detailed combustion models have been developed for biodiesel fuels, such as rapeseed methyl ester. nih.gov These models, which incorporate the properties of constituent methyl esters, are validated against experimental data and used in simulations of internal combustion engines to predict performance and emissions. nih.gov

Emerging Trends and Prospective Research in Methyl Ester Science

Innovations in Green Chemistry and Sustainable Production of Methyl Esters

Green chemistry principles are increasingly being applied to the synthesis of methyl esters, which are widely used as biofuels (biodiesel), solvents, and in the production of specialty chemicals. mercuria.comscielo.org.coresearchgate.net A primary focus is the replacement of traditional chemical catalysts with more environmentally benign alternatives.

Catalysis:

Heterogeneous Catalysts: Research is moving away from homogeneous catalysts, which are difficult to separate from the reaction mixture, towards solid heterogeneous catalysts. Materials like zinc oxide and calcium-based catalysts are being explored for the esterification of feedstocks like rosin (B192284). scielo.org.co For instance, a calcium-based material has demonstrated a 55% conversion of rosin to its methyl ester under mild conditions. scielo.org.co

Enzymatic Catalysis: Lipases are being used for the transesterification of oils to produce fatty acid methyl esters (FAMEs). researchgate.net This method avoids the harsh conditions and by-product formation associated with conventional acid or base catalysis.

Organocatalysis: Non-toxic, inexpensive organocatalysts like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) are showing promise for the amidation of methyl esters, highlighting a move towards metal-free catalytic systems. nottingham.ac.uk

Sustainable Feedstocks: The use of non-edible and waste oils as feedstocks for methyl ester production is a key trend. researchgate.netresearchgate.net This approach minimizes the conflict between fuel production and food supply and valorizes waste streams. Research has explored various feedstocks, including used cooking oil, palm fatty acid distillate, and oleoresin from pine trees, to produce biodiesel and other valuable esters. scielo.org.coresearchgate.netresearchgate.net

Nanomaterial Integration with Methyl Ester Research

Nanomaterials are being integrated into methyl ester research primarily to develop more efficient and reusable catalysts.

Nanocatalysts:

Enhanced Activity: Supported nano-catalysts, such as nano ZnO on a spent fluid cracking catalyst, have been used for the heterogeneous esterification of rosin, demonstrating the potential for increased catalytic performance. scielo.org.co

Magnetic Nanoparticles: The functionalization of magnetic nanoparticles with catalytic groups allows for easy separation and recovery of the catalyst from the reaction medium using an external magnetic field, improving process efficiency and sustainability.

Fullerene Derivatives: Functionalized fullerenes, such as nottingham.ac.uknottingham.ac.uk-Phenyl C61 butyric acid methyl ester (PCBM), represent a specialized area of methyl ester research. sigmaaldrich.comsigmaaldrich.com PCBM is a soluble n-channel organic semiconductor used in plastic electronics, particularly in organic photovoltaics and photodetectors, showcasing the integration of methyl ester derivatives into advanced materials science. sigmaaldrich.comsigmaaldrich.com

Biotechnological Routes for Methyl Ester Synthesis and Optimization

Biotechnology offers powerful tools for the synthesis and optimization of methyl esters, primarily through enzymatic and metabolic engineering approaches.

Enzymatic Transesterification: The use of enzymes, particularly lipases, as catalysts for transesterification reactions to produce FAMEs (biodiesel) is a well-established biotechnological route. researchgate.net This method proceeds under mild conditions, reduces energy consumption, and simplifies product purification compared to conventional chemical methods. Research focuses on immobilizing enzymes to enhance their stability and reusability, thereby lowering production costs.

Metabolic Engineering: Microorganisms like Saccharomyces cerevisiae are being engineered to produce metabolites, including various methyl esters. nih.gov By manipulating metabolic pathways, it is possible to optimize the production of specific ester compounds for various applications, from biofuels to flavor and fragrance ingredients.

Interdisciplinary Synergies in Future Methyl Ester Research

The future of methyl ester research lies in the convergence of multiple scientific and engineering disciplines.

Chemistry and Materials Science: The development of novel methyl esters, like the fullerene derivative PCBM, for use in organic electronics is a prime example of this synergy. sigmaaldrich.comsigmaaldrich.com This involves organic synthesis to create the molecule and materials science to characterize and integrate it into devices like solar cells and transistors. sigmaaldrich.com

Biotechnology and Chemical Engineering: The optimization of large-scale biodiesel production combines biotechnology (enzyme development, microbial engineering) with chemical engineering (reactor design, process optimization, separation technology). researchgate.netresearchgate.net This collaboration is crucial for making biotechnological routes economically viable.

Agricultural Science and Green Chemistry: The selection and genetic modification of oilseed crops to produce oils with specific fatty acid profiles, tailored for conversion into high-quality methyl esters, represents a synergy between agricultural science and green chemistry. This approach aims to optimize the entire value chain, from feedstock cultivation to the final product. europa.eu

Computational Chemistry and Experimental Synthesis: Computational modeling is increasingly used to predict the properties of novel methyl esters and to design more efficient catalytic processes. chemeo.com This in silico work guides experimental efforts, accelerating the discovery and development of new compounds and synthesis routes.

Q & A

Basic: What experimental protocols are recommended for synthesizing EV-22 methyl ester in laboratory settings?

Methodological Answer:

this compound synthesis typically follows transesterification principles, where reaction parameters (catalyst type, alcohol-to-oil molar ratio, temperature) are critical. For reproducibility:

- Catalyst Selection : Alkali catalysts (e.g., KOH, NaOH) are common, but enzymatic or acid catalysts may be explored for specific purity requirements .

- Reaction Conditions : Optimize temperature (e.g., 60°C for rapeseed methyl ester) and molar ratios (e.g., 1:6 methanol-to-oil) to maximize yield .

- Characterization : Post-synthesis, validate identity via GC-MS for methyl ester content quantification and NMR for structural confirmation .

- Documentation : Include detailed steps in the main manuscript, with extended datasets in supplementary materials .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

A multi-analytical approach ensures robust characterization:

- GC-MS : Quantify methyl ester content and identify fatty acid profiles .

- NMR Spectroscopy : Confirm ester functional groups (e.g., -NMR peaks at δ 3.66 ppm for methoxy groups) .

- HPLC : Assess purity by separating and quantifying unreacted triglycerides or byproducts .

- Reference Standards : Compare spectral data with established databases (e.g., NIST Chemistry WebBook) for validation .

Advanced: How can Taguchi experimental design optimize this compound synthesis parameters?

Methodological Answer:

The Taguchi method systematically identifies optimal conditions with minimal experiments:

- Parameter Selection : Prioritize factors like catalyst concentration (most influential in rapeseed methyl ester studies), temperature, and molar ratio .

- Orthogonal Arrays : Use L9 (3^4) arrays to test 4 parameters at 3 levels, reducing trial runs while capturing interactions .

- Signal-to-Noise (S/N) Ratios : Apply "larger-the-better" S/N ratios to maximize yield. For example, catalyst concentration (1.5 wt% KOH) contributed 77.6% to yield variance in rapeseed methyl ester .

- Validation : Confirm optimized conditions via ANOVA, ensuring reproducibility (e.g., 96.7% yield achieved post-optimization) .

Advanced: What statistical methods resolve contradictions in yield data across this compound synthesis protocols?

Methodological Answer:

Address discrepancies through systematic analysis:

- Factorial ANOVA : Decompose variance contributions from parameters (e.g., catalyst type vs. temperature) to identify dominant factors .

- Error Analysis : Quantify measurement uncertainties (e.g., GC-MS calibration errors) and procedural biases (e.g., incomplete reactant mixing) .

- Meta-Analysis : Compare datasets from independent studies using standardized metrics (e.g., normalized yield per unit catalyst) .

- Sensitivity Testing : Re-run experiments under borderline conditions (e.g., ±5°C from optimal temperature) to assess robustness .

Basic: What are best practices for documenting this compound synthesis to ensure reproducibility?

Methodological Answer:

Adhere to academic reporting standards:

- Main Manuscript : Include critical parameters (catalyst, molar ratio, temperature) and characterization methods. Limit synthesis details to 5 compounds, relegating others to supplementary data .

- Supplementary Materials : Provide raw GC-MS chromatograms, NMR spectra, and step-by-step protocols for replication .

- Error Reporting : Specify instrument precision (e.g., ±0.1°C for temperature control) and purity thresholds (e.g., >95% by HPLC) .

Advanced: How can researchers conduct comparative analyses of this compound’s physicochemical properties against analogous esters?

Methodological Answer:

Leverage computational and experimental frameworks:

- QSPR Models : Corrogate structural descriptors (e.g., chain length, unsaturation) with properties like viscosity or oxidative stability .

- Thermal Analysis : Use TGA/DSC to compare decomposition temperatures and activation energies with esters of similar carbon chains .

- Spectroscopic Benchmarking : Overlay FT-IR or NMR spectra of this compound with reference compounds to identify functional group variations .

- Literature Synthesis : Systematically review prior studies on structurally related esters (e.g., rapeseed or soybean methyl esters) to contextualize findings .

Advanced: What methodologies effectively analyze this compound’s stability under varying storage conditions?

Methodological Answer:

Design accelerated stability studies to predict shelf-life:

- Oxidative Stability : Use Rancimat tests to measure induction periods under elevated temperatures (e.g., 110°C) .

- Hydrolytic Degradation : Monitor ester hydrolysis rates via pH-stat titration in aqueous/organic biphasic systems .

- Light/Heat Exposure : Conduct UV-vis spectroscopy to track degradation products (e.g., peroxides) under controlled light/temperature cycles .

- Statistical Modeling : Apply Arrhenius kinetics to extrapolate degradation rates from accelerated to ambient conditions .

Featured Recommendations

| Most viewed | ||